

# An In-Depth Technical Guide to Bilastine N-Oxide (CAS: 2069238-47-5)

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Compound of Interest		
Compound Name:	Bilastine N-Oxide	
Cat. No.:	B15291705	Get Quote

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides a comprehensive overview of **Bilastine N-Oxide**, a primary metabolite and degradation impurity of the second-generation antihistamine, Bilastine. This document details its chemical and physical properties, synthesis, and analytical methodologies for its detection and quantification. Furthermore, it explores the pharmacological profile of **Bilastine N-Oxide**, drawing conclusions from the extensive research on its parent compound. Experimental protocols for synthesis and analysis are provided, alongside visual representations of key pathways and workflows to support research and development activities.

#### Introduction

Bilastine is a non-sedating, long-acting histamine H1 receptor antagonist approved for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[1] As with any pharmaceutical compound, a thorough understanding of its metabolic and degradation pathways is crucial for ensuring safety and efficacy. **Bilastine N-Oxide** (CAS: 2069238-47-5) has been identified as a principal oxidative degradation product and a metabolite of Bilastine. [2][3] This guide serves as a technical resource for professionals engaged in the research, development, and quality control of Bilastine and related compounds.



## **Chemical and Physical Properties**

**Bilastine N-Oxide** is a white to off-white solid.[4] Its chemical structure is characterized by the oxidation of the nitrogen atom in the piperidine ring of the Bilastine molecule. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of Bilastine N-Oxide

Property	Value	Reference(s)
CAS Number	2069238-47-5	[5]
Molecular Formula	C28H37N3O4	[5]
Molecular Weight	479.6 g/mol	[5]
IUPAC Name	2-[4-[2-[4-[1-(2- ethoxyethyl)benzimidazol-2- yl]-1-oxidopiperidin-1-ium-1- yl]ethyl]phenyl]-2- methylpropanoic acid	[5]
Synonyms	Bilastine Impurity E, 1-(4-(2- Carboxypropan-2- yl)phenethyl)-4-(1-(2- ethoxyethyl)-1H- benzo[d]imidazol-2- yl)piperidine 1-oxide	[5][6]
Appearance	White to Off-White Solid	[4]
Melting Point	139-159°C (decomposes)	[7]

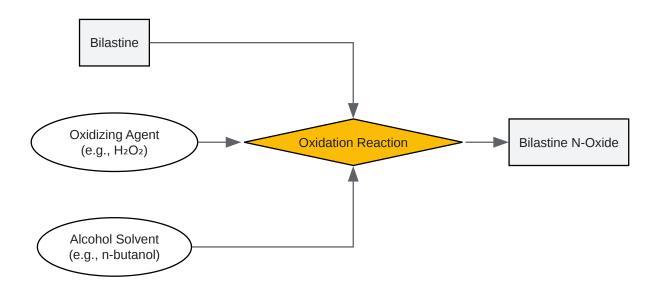
## **Synthesis and Formation**

**Bilastine N-Oxide** is primarily formed through the oxidation of Bilastine. This can occur during the manufacturing process, upon storage, or as a result of metabolic processes in the body.

### **Synthetic Pathway**



The synthesis of **Bilastine N-Oxide** is achieved through the direct oxidation of Bilastine. A common method involves the use of an oxidizing agent such as hydrogen peroxide in an alcohol-based solvent.[8]



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Synthetic pathway for Bilastine N-Oxide.

### **Formation as a Degradation Product**

Forced degradation studies of Bilastine under various stress conditions have demonstrated that **Bilastine N-Oxide** is a significant degradation product, particularly under oxidative stress.[9] [10] These studies are essential for establishing the stability-indicating properties of analytical methods.

## **Analytical Methodologies**

The detection and quantification of **Bilastine N-Oxide**, both as a process impurity and a degradation product, are critical for the quality control of Bilastine drug substances and products. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most common techniques employed.[11][12]

## **UPLC Method for Impurity Profiling**

A validated stability-indicating UPLC method can effectively separate Bilastine from its impurities, including **Bilastine N-Oxide**. Key parameters for a typical UPLC method are



summarized in Table 2.

Table 2: UPLC Method Parameters for Bilastine and Impurities

Parameter	Condition
Column	Acquity UPLC CSH Phenyl-hexyl (2.1 mm $\times$ 150 mm, 1.7 $\mu$ m)
Mobile Phase	Gradient of 0.05% TFA in water and 0.05% TFA in Acetonitrile
Flow Rate	0.10 mL/min
Column Temperature	25 °C
Detection Wavelength	275 nm (UV)
Injection Volume	Typically 1-10 μL

#### **Method Validation**

Validation of the analytical method is performed according to ICH guidelines to ensure its suitability for its intended purpose. Table 3 presents typical validation parameters for a UPLC method for Bilastine and its impurities.

Table 3: Summary of UPLC Method Validation Parameters

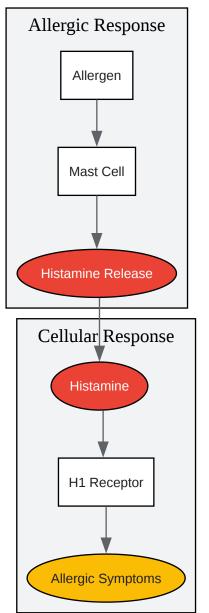
Parameter	Result
Linearity Range (μg/mL)	LOQ to 200% of standard concentration
Correlation Coefficient (r²)	> 0.999
LOD (μg/mL)	0.16 (for Impurity B - a related substance)
LOQ (μg/mL)	0.52 (for Impurity B - a related substance)
Precision (%RSD)	< 2.0%
Accuracy (% Recovery)	98.0 - 102.0%

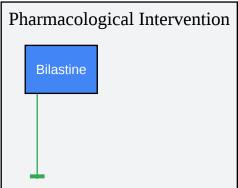


# Pharmacological Profile Mechanism of Action of Bilastine

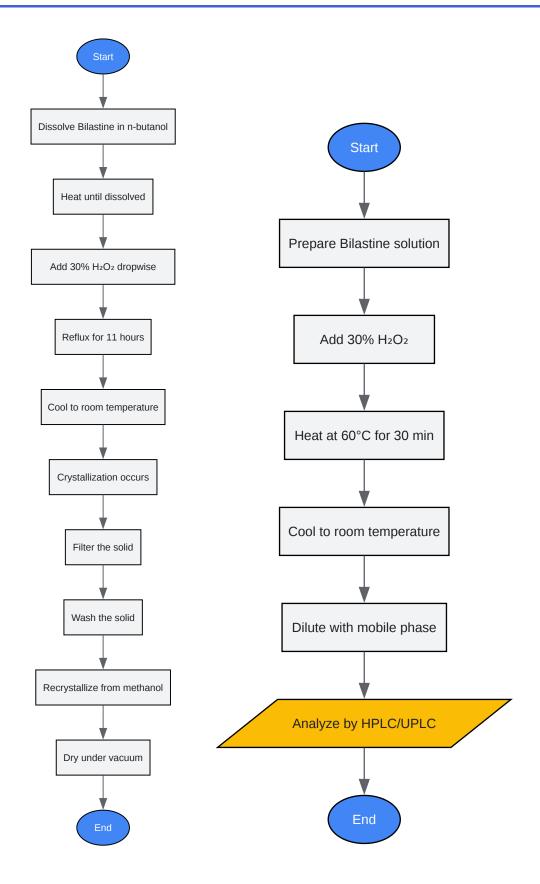
Bilastine is a selective histamine H1 receptor antagonist.[1] During an allergic response, histamine is released from mast cells and binds to H1 receptors, leading to allergic symptoms. Bilastine competitively and reversibly binds to these receptors, preventing histamine from exerting its effects.











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